molecular formula C26H34N4O7 B12542106 2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine CAS No. 821776-20-9

2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine

Cat. No.: B12542106
CAS No.: 821776-20-9
M. Wt: 514.6 g/mol
InChI Key: YYOSXQPRYBZSRO-PMACEKPBSA-N
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Description

2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine is a synthetic peptide compound It is composed of a sequence of amino acids, specifically 2-methylalanine and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of 2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine involves its interaction with specific molecular targets. The tyrosine residues can participate in hydrogen bonding and π-π interactions, which are crucial for binding to receptors or enzymes. The 2-methylalanine residues provide structural stability and resistance to enzymatic degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine is unique due to its specific sequence and structural properties, which confer distinct biological activities and stability compared to other peptides.

Properties

CAS No.

821776-20-9

Molecular Formula

C26H34N4O7

Molecular Weight

514.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C26H34N4O7/c1-25(2,27)23(35)29-19(13-15-5-9-17(31)10-6-15)21(33)28-20(14-16-7-11-18(32)12-8-16)22(34)30-26(3,4)24(36)37/h5-12,19-20,31-32H,13-14,27H2,1-4H3,(H,28,33)(H,29,35)(H,30,34)(H,36,37)/t19-,20-/m0/s1

InChI Key

YYOSXQPRYBZSRO-PMACEKPBSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(C)(C)C(=O)O)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)(C)C(=O)O)N

Origin of Product

United States

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